1,3-Bis(2-iodoethyl)urea

Description

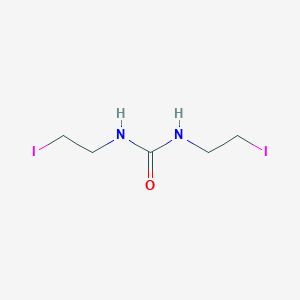

1,3-Bis(2-iodoethyl)urea (CAS: 13908-87-7) is a urea derivative substituted with two 2-iodoethyl groups at the 1 and 3 positions of the urea backbone. Its molecular formula is C₅H₈I₂N₂O, with a molecular weight of 397.94 g/mol. The iodine atoms in the 2-iodoethyl substituents confer unique reactivity and stability properties, making this compound valuable in organic synthesis and pharmaceutical research .

This suggests that similar methods involving HI-mediated alkylation could apply to its preparation .

Properties

CAS No. |

13908-87-7 |

|---|---|

Molecular Formula |

C5H10I2N2O |

Molecular Weight |

367.95 g/mol |

IUPAC Name |

1,3-bis(2-iodoethyl)urea |

InChI |

InChI=1S/C5H10I2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10) |

InChI Key |

JKWZNMHFINPEFO-UHFFFAOYSA-N |

SMILES |

C(CI)NC(=O)NCCI |

Canonical SMILES |

C(CI)NC(=O)NCCI |

Other CAS No. |

13908-87-7 |

Synonyms |

1,3-bis(2-iodoethyl)urea |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1,3-Bis(2-iodoethyl)urea with other urea derivatives differing in substituent groups:

Key Observations:

- Reactivity : The iodine substituents in this compound make it more reactive in nucleophilic substitution reactions compared to hydroxyethyl or fluorophenyl derivatives. For example, iodine’s role as a leaving group facilitates alkylation or elimination reactions, which is absent in hydroxyethyl analogs .

- Stability : Nitrophenyl and fluorophenyl derivatives exhibit higher thermal stability due to aromatic rings, whereas iodoethyl and hydroxyethyl analogs may degrade under harsh conditions (e.g., high temperatures or strong acids) .

- Solubility: Hydroxyethyl and dimethylaminopropyl substituents enhance water solubility, while iodoethyl and nitrophenyl groups increase lipophilicity, influencing their suitability for biological applications .

Structural and Spectroscopic Differences

- Spectroscopy : Hydroxyethyl and iodoethyl groups can be distinguished via ¹H-NMR (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm vs. iodoethyl protons at δ 3.2–3.4 ppm) and IR spectra (O-H stretches at 3200–3600 cm⁻¹ for hydroxyethyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.